molecular formula C8H15NO B1655553 Acetamide, N-(1-methylethyl)-N-2-propenyl- CAS No. 3829-78-5

Acetamide, N-(1-methylethyl)-N-2-propenyl-

Cat. No.: B1655553
CAS No.: 3829-78-5
M. Wt: 141.21 g/mol
InChI Key: WWRGSYIINZQXLQ-UHFFFAOYSA-N
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Description

Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (or ketone) linked to a nitrogen atom . They are derived from acetic acid and find some use as a plasticizer and as an industrial solvent .


Synthesis Analysis

The synthesis of cyanoacetamides, a related class of compounds, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . For example, N-Acetyl-N-(1-methylethyl)acetamide contains total 22 bond(s); 9 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s) and 1 imide(s) (-thio) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and more . For example, Acetamide,N-[4-(1-methylethyl)phenyl]- has a molecular weight of 177.24300, a density of 1.026g/cm3, a boiling point of 323.7ºC at 760mmHg, and a melting point of 101ºC .

Mechanism of Action

While specific information on the mechanism of action of “Acetamide, N-(1-methylethyl)-N-2-propenyl-” is not available, chloroacetamide and thiocarbamate herbicides, which are structurally similar, are known to inhibit the synthesis of certain long-chain fatty acids reducing availability of lipids, proteins, and lignin for the plant growth .

Properties

IUPAC Name

N-propan-2-yl-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-5-6-9(7(2)3)8(4)10/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGSYIINZQXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191666
Record name Acetamide, N-(1-methylethyl)-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3829-78-5
Record name Acetamide, N-(1-methylethyl)-N-2-propenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-methylethyl)-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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